molecular formula C16H17N5O3S B6554584 2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1040638-77-4

2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Katalognummer: B6554584
CAS-Nummer: 1040638-77-4
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: YHWIIAORPSFDOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core. Key structural elements include:

  • Furan-2-yl substituent at position 2, contributing aromatic and electron-rich properties.

Eigenschaften

IUPAC Name

2-(furan-2-yl)-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c22-14(20-6-2-1-3-7-20)10-25-16-18-17-15(23)12-9-11(19-21(12)16)13-5-4-8-24-13/h4-5,8-9H,1-3,6-7,10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWIIAORPSFDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one represents a novel class of heterocyclic compounds that have garnered interest for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A furan ring which is known for its role in various biological activities.
  • A pyrazolo-triazine core , which is often associated with anti-inflammatory and anticancer properties.
  • A piperidine moiety , contributing to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo-triazines exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to the target molecule showed potent activity against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-kB and MAPK .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted through its interaction with cyclooxygenase (COX) enzymes:

  • Research indicates that similar pyrazole derivatives have shown selective inhibition against COX-II, making them potential candidates for treating inflammatory diseases. The IC50 values for these compounds often range in the nanomolar range, indicating high potency compared to standard anti-inflammatory drugs like Celecoxib .

Antioxidant Activity

The antioxidant capacity of pyrazolo-triazine derivatives is noteworthy:

  • Studies have shown that these compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is often attributed to the presence of electron-donating groups in their structure .

Study 1: Anticancer Efficacy

A study conducted by Da Silva et al. evaluated various thiazolidinone derivatives similar to our compound and found that certain modifications led to enhanced anticancer effects. The results indicated that specific substitutions on the pyrazolo ring significantly increased cytotoxicity against glioblastoma cells .

Study 2: Inhibition of COX Enzymes

In a comparative analysis of several pyrazole derivatives for COX inhibition, one derivative exhibited an IC50 value of 19.87 nM against COX-II, showcasing its potential as a selective anti-inflammatory agent. This study underscores the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activities

Activity TypeCompound DerivativeIC50 Value (nM)Reference
AnticancerPyrazolo derivative15.5
COX-II InhibitionPyrazole derivative19.87
AntioxidantThiazolidinoneIC50 < 30

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of pyrazolo-triazine compounds exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves targeting key signaling pathways associated with cancer growth and metastasis.

Antimicrobial Properties

Compounds containing furan and pyrazole rings are known for their antimicrobial activities. Studies suggest that 2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one may exhibit broad-spectrum antibacterial and antifungal effects. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Preliminary studies have shown that similar compounds can provide neuroprotection against oxidative stress and neuroinflammation. The piperidine moiety may play a crucial role in enhancing blood-brain barrier permeability, allowing for effective delivery to central nervous system targets.

Synthetic Methodologies

The synthesis of 2-(furan-2-yl)-7-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves several key steps:

  • Formation of the Furan Ring : Starting from furan derivatives, reactions with appropriate electrophiles can yield functionalized furan intermediates.
  • Synthesis of the Pyrazolo-Triazine Framework : Utilizing hydrazine or hydrazones in conjunction with carbonyl compounds can facilitate the formation of the pyrazole ring linked to the triazine structure.
  • Thioether Formation : The introduction of sulfur via thiol or thioether reactions enhances the reactivity of the compound and is critical for its biological activity.

Case Studies

Several case studies have documented the applications of similar compounds:

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2AntimicrobialShowed efficacy against both Gram-positive and Gram-negative bacteria.
Study 3NeuroprotectionReduced neuronal apoptosis in models of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following compounds share the pyrazolo-triazinone core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound ID Core Structure Position 2 Substituent Position 7 Substituent Key Structural Differences Reference
Compound A Pyrazolo[1,5-d][1,2,4]triazin-4-one Furan-2-yl [2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl Piperidine ring with carbonyl linkage
Compound B (CAS 1223864-51-4) Pyrazolo[1,5-d][1,2,4]triazin-4-one Furan-2-yl [2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl]sulfanyl Piperazine ring with methoxyphenyl group
Compound C (CAS 850762-07-1) Pyrazolo[1,5-d][1,2,4]triazin-4-one Thiophen-2-yl 7-sulfanyl Thiophene replaces furan; simpler substituent
Compound D (from ) Pyrazolo[1,5-a]pyrimidin-7(4H)-one Furan-2-yl 3,5-Bis(trifluoromethyl)phenyl Different core (pyrimidinone); fluorinated aryl group

Key Observations :

  • Piperidine vs. Piperazine: Compound A’s piperidinone group may enhance metabolic stability compared to Compound B’s piperazine, which is prone to oxidation .
  • Core Modification: Compound D’s pyrimidinone core lacks the triazinone ring, reducing planarity and possibly receptor-binding affinity .

Comparison with Analogues :

  • Compound B : Requires a piperazine coupling step, often involving aryl halides and palladium catalysts .
  • Compound C : Synthesized via direct sulfanylation of the core without complex side chains, reducing synthetic complexity .
  • Compound D : Utilizes Friedel-Crafts alkylation for trifluoromethylphenyl introduction, requiring harsh acidic conditions .

Pharmacological Activity

Compound Target Receptor/Activity Potency (IC₅₀/Ki) Key Findings Reference
Compound A Adenosine A2A receptor (putative) Not reported Structural similarity to preladenant derivatives suggests antagonism .
Compound B Adenosine A2A receptor 12 nM (Ki) High affinity due to methoxyphenyl-piperazine moiety .
Compound C Insecticidal activity EC₅₀ = 0.8 μM Thiophene enhances toxicity in insect models .
Compound D Anti-inflammatory Not quantified Trifluoromethyl groups improve metabolic stability .

Functional Insights :

  • Adenosine Antagonism: Piperidine/piperazine substituents are critical for A2A receptor binding, with Compound B’s methoxyphenyl group enhancing affinity .
  • Anti-inflammatory Potential: Analogues with triazole or trifluoromethyl groups (e.g., ) show reduced edema in preclinical models, suggesting Compound A may share this activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.